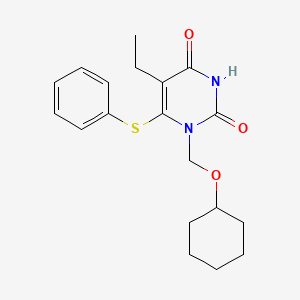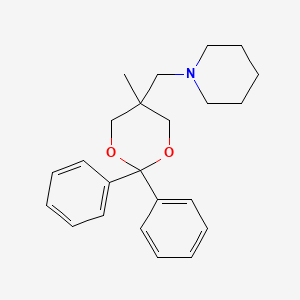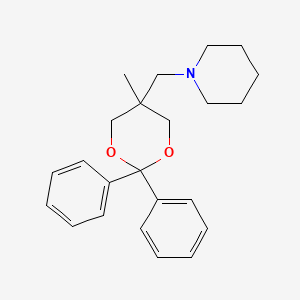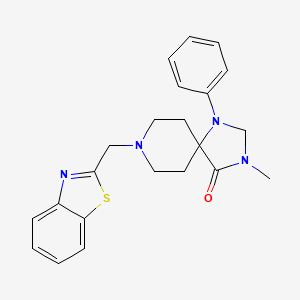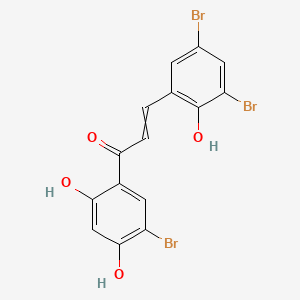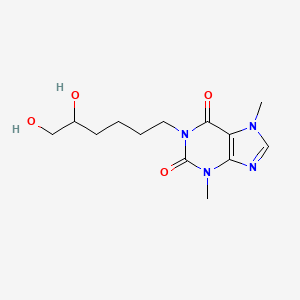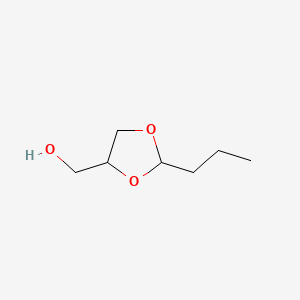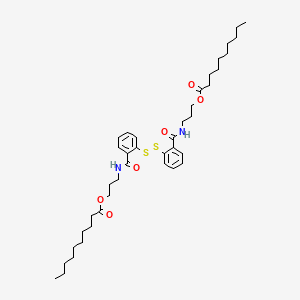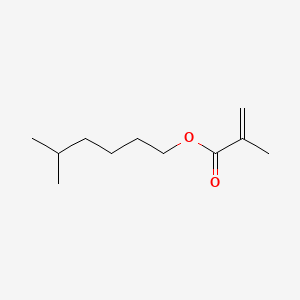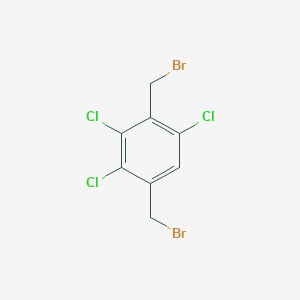
Hexamethylindanopyran, (4S,7S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylindanopyran, (4S,7S)-, also known as 4,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene, is a synthetic fragrance ingredient. It is widely used in the perfume industry due to its clean, sweet, floral, and woody musk scent. This compound is known for its stability and hydrophobic properties, making it a popular choice in various consumer products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4S,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursorsThe reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of Hexamethylindanopyran, (4S,7S)-, involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to ensure high purity and consistency. The industrial production methods are designed to be cost-effective while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethylindanopyran, (4S,7S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound
Major Products Formed
The major products formed from these reactions include various derivatives of Hexamethylindanopyran, (4S,7S)-, with modified functional groups that enhance its fragrance properties or introduce new functionalities for different applications .
Wissenschaftliche Forschungsanwendungen
Hexamethylindanopyran, (4S,7S)-, has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of methyl group substitution on the stability and reactivity of cyclic compounds.
Biology: Research has explored its potential as a bioactive compound with applications in drug development and environmental studies.
Medicine: Studies have investigated its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Hexamethylindanopyran, (4S,7S)-, involves its interaction with olfactory receptors in the human nose. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .
Vergleich Mit ähnlichen Verbindungen
Hexamethylindanopyran, (4S,7S)-, can be compared with other similar compounds such as:
Galaxolide: Another synthetic musk compound with similar fragrance properties but different stereochemistry.
Tonalide: A polycyclic musk compound used in similar applications but with distinct chemical structure and scent profile.
Celestolide: Known for its long-lasting fragrance, it differs in its molecular structure and olfactory characteristics
The uniqueness of Hexamethylindanopyran, (4S,7S)-, lies in its specific stereochemistry, which contributes to its distinct scent and stability, making it a valuable ingredient in the fragrance industry .
Eigenschaften
CAS-Nummer |
172339-62-7 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(4S,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
ONKNPOPIGWHAQC-VXGBXAGGSA-N |
Isomerische SMILES |
C[C@@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
Kanonische SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)

